molecular formula C19H15FN4S B2920500 6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-39-5

6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2920500
CAS No.: 896009-39-5
M. Wt: 350.42
InChI Key: JCQJCOSBSSFFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Position 3: A 2-methylbenzylthio substituent, contributing steric bulk and lipophilicity, which may enhance membrane permeability.

This compound belongs to a broader class of triazolopyridazines investigated for diverse pharmacological activities, including phosphodiesterase (PDE) inhibition, antimicrobial effects, and central nervous system (CNS) modulation .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4S/c1-13-4-2-3-5-15(13)12-25-19-22-21-18-11-10-17(23-24(18)19)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQJCOSBSSFFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core with a 4-fluorophenyl group and a 2-methylbenzylthio substituent. The presence of fluorine is significant as it often enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.
  • Introduction of the Thio Group : The 2-methylbenzylthio group is introduced via nucleophilic substitution using 2-methylbenzyl chloride and a suitable thiol reagent.
  • Fluorophenyl Group Addition : The 4-fluorophenyl group is incorporated through palladium-catalyzed cross-coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Its potential applications include:

  • Anticancer Activity : Research indicates that triazolopyridazine derivatives exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) mutations in melanoma cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the nuclear factor-κB (NF-κB), which plays a crucial role in inflammation and immune responses .
  • Antimicrobial Properties : Triazolopyridazines have demonstrated antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents in treating infections.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Interaction : The compound interacts with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
  • Binding Affinity : The incorporation of fluorine atoms enhances binding affinity through stronger hydrogen bonds and van der Waals interactions, thereby increasing selectivity towards molecular targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

Compound NameStructureBiological ActivityUnique Features
3-((2-Chlorobenzyl)thio)-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazineStructureModerate anticancerChlorine substituent reduces metabolic stability
3-((2-Methylbenzyl)thio)-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-AntimicrobialMethyl groups enhance lipophilicity

Case Studies

Several studies have highlighted the biological activity of triazolopyridazines:

  • Study on Anticancer Activity : A derivative similar to the target compound exhibited IC50 values in the nanomolar range against various cancer cell lines .
  • Inflammation Modulation Study : Research demonstrated that certain derivatives could effectively inhibit NF-κB activation in cellular models .
  • Antimicrobial Efficacy : In vitro assays revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings from Comparative Analysis

PDE4 Inhibition
  • The target compound shares a triazolo[4,3-b]pyridazine core with Compound 18, a PDE4A inhibitor. However, the 4-fluorophenyl and 2-methylbenzylthio groups in the target may reduce PDE4 affinity compared to Compound 18’s methoxy-tetrahydrofuran and dimethoxyphenyl substituents, which optimize hydrogen bonding and isoform selectivity .
Antimicrobial Activity
  • Triazolo[4,3-b]pyridazines with arylthio groups (e.g., CAS 289661-47-8 ) exhibit mild-to-potent antibacterial/fungal activity. The target’s 2-methylbenzylthio group may enhance lipophilicity, improving membrane penetration compared to simpler phenylthio derivatives .
CNS Activity
  • TPA023 demonstrates that fluorophenyl groups at position 6 are compatible with GABAA receptor binding. However, the target’s 2-methylbenzylthio group likely shifts activity away from CNS targets due to increased bulk and reduced compatibility with the receptor’s hydrophobic pockets.
Anticancer Potential
  • Compound 106 , a triazolothiadiazole with a 4-fluorophenyl group, shows cytotoxicity via apoptosis. While the target’s core differs, its 4-fluorophenyl substituent may similarly enhance DNA intercalation or kinase inhibition, warranting further study.

Key Differences :

  • Compared to TPA023’s triazolylmethoxy group, the target’s benzylthio substituent requires distinct synthetic routes, such as using benzyl thiols under basic conditions .
  • Antimicrobial derivatives (e.g., CAS 289661-47-8 ) often employ chlorophenyl groups, whereas the target’s 4-fluorophenyl group may necessitate fluorinated building blocks.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-(4-fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic annulation and functionalization. For example:

Core Formation : Reacting 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine derivatives with hydrazine hydrate under reflux (80°C in ethanol) to introduce hydrazinyl groups .

Thioether Linkage : Substitution of the hydrazinyl group with 2-methylbenzyl thiol via nucleophilic displacement in the presence of a base (e.g., NaH) .

Fluorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 4-fluorophenyl group at position 6 .

  • Characterization : Confirmed via 1H^1H NMR, 13C^{13}C NMR, and HPLC (>98% purity) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H NMR (to confirm substituent positions and integration), IR (to identify thioether and triazole stretches) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .

Advanced Research Questions

Q. How do structural modifications influence PDE4 isoform selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-fluorophenyl group with substituted aryl rings (e.g., 3,5-dimethoxyphenyl) to enhance hydrophobic interactions with PDE4's catalytic pocket. For example, analogs with tetrahydrofuran-3-yloxy substituents showed 10-fold higher selectivity for PDE4A (IC50_{50} = 2.1 nM) over PDE4D .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4B (PDB: 1F0J). Key residues: Gln369 (H-bond with triazole) and Phe446 (π-π stacking with fluorophenyl) .

Q. What in vitro models validate antitumor activity against c-Met-driven cancers?

  • Methodological Answer :

  • Kinase Assays : Use HTRF® kinase assays to measure c-Met inhibition (IC50_{50}). Example: Derivatives with 2-methylbenzyl thioether showed IC50_{50} = 12 nM against c-Met .
  • Cell Viability : MTT assay in MET-amplified cell lines (e.g., Hs746T gastric cancer). Dose-response curves (0.1–10 µM) with EC50_{50} < 1 µM indicate potency .
  • Apoptosis Markers : Western blotting for cleaved PARP and caspase-3 in treated vs. control cells .

Q. How can molecular docking resolve contradictions in biological activity data?

  • Methodological Answer :

  • Target Prioritization : Dock the compound into multiple targets (e.g., PDE4, c-Met, GABAA) using Glide SP/XP scoring. Compare binding energies to identify primary targets .
  • Conformational Analysis : Perform MD simulations (AMBER/CHARMM) to assess ligand-induced protein flexibility. Nonplanar triazolopyridazine cores may reduce off-target binding .

Q. What safety protocols are essential for handling this compound in research?

  • Methodological Answer :

  • PPE : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods for synthesis steps involving thiols or hydrazine .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.